Tris(2-phenylpyridine)iridium

Catalog No.
S904177
CAS No.
94928-86-6
M.F
C33H24IrN3
M. Wt
654.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(2-phenylpyridine)iridium

CAS Number

94928-86-6

Product Name

Tris(2-phenylpyridine)iridium

IUPAC Name

iridium(3+);2-phenylpyridine

Molecular Formula

C33H24IrN3

Molecular Weight

654.8 g/mol

InChI

InChI=1S/3C11H8N.Ir/c3*1-2-6-10(7-3-1)11-8-4-5-9-12-11;/h3*1-6,8-9H;/q3*-1;+3

InChI Key

NSABRUJKERBGOU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.[Ir]

Synonyms

tris(2-phenylpyridine)iridium(III)

Canonical SMILES

C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Ir+3]

Precursor for Electrophosphorescent Materials

Ir(ppy)3 is widely employed as a precursor molecule for the synthesis of electrophosphorescent materials [, ]. These materials have the ability to convert electrical energy into light, making them crucial components in Organic Light-Emitting Diodes (OLEDs). Ir(ppy)3 offers several advantages:

  • Green Light Emission: It exhibits phosphorescence, a process leading to efficient and pure green light emission [].
  • High Phosphorescence Quantum Yield: Ir(ppy)3 possesses a near-unity phosphorescence quantum yield, signifying its exceptional ability to convert absorbed energy into emitted light [, ].

These properties make Ir(ppy)3 a valuable starting point for researchers developing advanced OLED materials with superior performance.

Iridium-Based Luminescent Materials Research

Beyond its role in OLEDs, Ir(ppy)3 serves as a building block for various iridium-based luminescent materials with diverse applications. Researchers leverage its luminescent properties to develop:

  • Chemical Sensors

    By incorporating Ir(ppy)3 into sensor designs, scientists can create materials that respond to specific chemicals by altering their luminescence []. This allows for the detection of various analytes with high sensitivity.

  • Biomedical Imaging Probes

    The luminescent properties of Ir(ppy)3 can be tailored for use in biomedical imaging probes. By attaching biorecognition molecules to Ir(ppy)3, researchers can design probes that specifically target biological structures within living cells for visualization purposes [].

Tris(2-phenylpyridine)iridium, also known as Iridium(III) tris(2-phenylpyridine), is an organometallic complex with the chemical formula Ir C6H4C5H4N)3\text{Ir C}_6\text{H}_4\text{C}_5\text{H}_4\text{N})_3. This compound is characterized by its unique structure, where three monoanionic 2-phenylpyridine ligands coordinate to a central iridium atom. It appears as a yellow-green solid and exhibits strong electroluminescent properties, emitting green light when excited. The complex adopts a facial stereochemistry, contributing to its chiral nature, which is significant in various applications, particularly in organic light-emitting diodes (OLEDs) due to its high quantum yields and thermal stability .

Ir(ppy)3 functions as a phosphorescent emitter in OLEDs. Upon electrical stimulation, the molecule absorbs energy, promoting an electron from the metal (Ir) to a ligand-centered orbital. This excited state can relax through two pathways:

  • Fluorescence: A faster process where the excited electron returns to the ground state, emitting light (typically blue).
  • Phosphorescence: A slower, spin-forbidden process involving intersystem crossing (change in electron spin) to a long-lived triplet excited state. This triplet state then relaxes to the ground state, emitting lower-energy light (typically green).

The unique properties of Ir(ppy)3 allow for both fluorescence and phosphorescence, leading to efficient light emission in OLEDs.

  • Ir(ppy)3 is considered to have low to moderate toxicity.
  • However, it is recommended to handle the compound with care, using appropriate personal protective equipment (PPE) such as gloves and eye protection to avoid skin and eye contact.
  • Ir(ppy)3 is not highly flammable but should be handled away from heat and ignition sources as a precaution.
. Some notable reactions include:

  • Photocatalytic C–H Arylation: It facilitates the arylation of cyano(hetero)arenes using tertiary amines.
  • Trifluoromethylation: The complex is effective in the trifluoromethylation of alkenes and alkynes.
  • Reduction Reactions: It catalyzes the reduction of alkyl, alkenyl, and aryl iodides and supports intramolecular reductive cyclizations.
  • Visible-Light Photoredox Reactions: It enables visible-light photoredox arylation of thiols with various aryl halides .

Research indicates that tris(2-phenylpyridine)iridium may possess biological activity, particularly in the realm of cancer therapy. Studies have explored its potential as a modifier in optogenetic control, notably in organisms like Drosophila melanogaster. Additionally, it has been investigated for its role in developing metal-containing nucleosides with therapeutic and diagnostic applications against cancer .

The synthesis of tris(2-phenylpyridine)iridium typically involves cyclometalation reactions. The general procedure includes:

  • Reactants: Iridium trichloride and 2-phenylpyridine are combined.
  • Reaction Conditions: The mixture is heated under inert conditions (often argon) at elevated temperatures (around 205 °C) for extended periods (up to 48 hours).
  • Formation of Product: The reaction yields a yellow solid which can be purified through various methods .

This method has been refined to enhance yield and purity, making it a reliable approach for producing this important complex.

Tris(2-phenylpyridine)iridium finds extensive use in several fields:

  • Organic Light-Emitting Diodes (OLEDs): Its high quantum efficiency and stability make it one of the most successful green triplet emitters for OLED technology.
  • Photocatalysis: It is employed in organic synthesis as a photocatalyst for various transformations, including the formation of complex organic molecules.
  • Optogenetics: The compound has applications in controlling biological systems through light-triggered mechanisms .

Interaction studies involving tris(2-phenylpyridine)iridium focus on its behavior in photochemical processes and its interactions with biological systems. These studies aim to elucidate how the compound can be effectively utilized in therapeutic contexts or enhanced catalytic performances. Research continues to explore its interactions with different substrates and ligands to expand its applicability in synthetic chemistry and biological systems .

Tris(2-phenylpyridine)iridium belongs to a broader class of cyclometalated iridium complexes. Here are some similar compounds:

Compound NameUnique Features
Tris(1-phenylisoquinoline)iridiumExhibits different emission properties; used in OLEDs
Fac-Tris(3-methylpyrazole)iridiumShows potential for different catalytic applications
Tris(4-methylpyridine)iridiumDifferent ligand properties affect reactivity

Uniqueness of Tris(2-phenylpyridine)iridium

What sets tris(2-phenylpyridine)iridium apart from other similar compounds is its exceptional phosphorescence efficiency and stability under operational conditions in OLEDs. Its ability to utilize both singlet and triplet excitons maximizes light emission efficiency, making it particularly valuable in display technologies. Additionally, its unique chiral structure allows for specific interactions that can be exploited in both catalysis and biological applications .

Hydrogen Bond Acceptor Count

6

Exact Mass

655.15995 g/mol

Monoisotopic Mass

655.15995 g/mol

Heavy Atom Count

37

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

693794-98-8

Dates

Modify: 2023-08-16

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